HCA2 Receptor Binding Affinity: 2-Methylnicotinic Acid Exhibits Attenuated Potency Versus Nicotinic Acid, Enabling Differentiated Pharmacological Profiling
2-Methylnicotinic acid demonstrates measurable but attenuated binding to the human hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) compared to nicotinic acid. In a competitive radioligand displacement assay using [5,6-³H]-nicotinic acid on recombinant human HCA2 receptor expressed in Flp-IN HEK cell membranes, 2-methylnicotinic acid exhibited an IC₅₀ of 327 nM [1]. In functional agonist assays measuring inhibition of forskolin-stimulated cAMP accumulation in Flp-IN HEK cells, the compound showed an EC₅₀ of 1,010 nM (1.01 × 10³ nM) [1]. This contrasts with nicotinic acid, which acts as a full agonist at HCA2 with reported EC₅₀ values of approximately 50 nM under comparable assay conditions .
| Evidence Dimension | HCA2 receptor binding affinity and functional agonism |
|---|---|
| Target Compound Data | IC₅₀ = 327 nM; EC₅₀ = 1,010 nM (cAMP inhibition) |
| Comparator Or Baseline | Nicotinic acid: EC₅₀ ≈ 50 nM (HCA2 agonism) |
| Quantified Difference | 2-MNA exhibits approximately 20-fold lower functional potency (EC₅₀ 1,010 nM vs. ~50 nM) |
| Conditions | Recombinant human HCA2 receptor expressed in Flp-IN HEK cells; radioligand displacement assay (IC₅₀) and cAMP accumulation assay (EC₅₀) |
Why This Matters
The attenuated HCA2 receptor engagement profile of 2-methylnicotinic acid makes it a valuable tool compound for partial agonism studies and for applications where full nicotinic acid-like receptor activation (with associated flushing side effects) is undesirable.
- [1] BindingDB. BDBM50022066 (CHEMBL3299113). IC50 = 327 nM; EC50 = 1.01E+3 nM for 2-methylnicotinic acid at recombinant human HCA2 receptor expressed in Flp-IN HEK cells. View Source
